1-(1-Methyl-1H-indazol-7-yl)ethanone
Overview
Description
“1-(1-Methyl-1H-indazol-7-yl)ethanone” is a chemical compound with the molecular formula C10H10N2O . It is a derivative of indazole, which is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-indazol-7-yl)ethanone” consists of a 1H-indazole ring attached to a methyl group and an ethanone group . The InChI code for this compound is 1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
“1-(1-Methyl-1H-indazol-7-yl)ethanone” is a solid at room temperature . It has a molecular weight of 174.2 .Scientific Research Applications
Anticancer Applications
Indazole compounds have been studied for their potential in cancer treatment. Specifically, N-phenyl-1H-indazole-1-carboxamides, which share a similar indazole moiety with “1-(1-Methyl-1H-indazol-7-yl)ethanone”, have been evaluated for their antiproliferative activities against various cancer cell lines, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .
Anti-inflammatory Properties
The indazole structure is associated with anti-inflammatory activities. Compounds with this structure have been explored for their use in treating inflammation-related conditions .
Antimicrobial Activity
Indazole derivatives are known to possess antimicrobial properties. They have been investigated for their effectiveness against a range of bacterial infections .
Anti-HIV Potential
Research has indicated that indazole compounds may have applications in anti-HIV treatments due to their ability to inhibit certain processes vital to the HIV life cycle .
Hypoglycemic Effects
Indazoles have been reported to exhibit hypoglycemic effects, making them candidates for diabetes treatment research .
Antiprotozoal Activity
These compounds have also shown promise in antiprotozoal activity, suggesting potential in combating protozoan infections .
Antihypertensive Uses
The indazole moiety is present in several marketed drugs with antihypertensive effects, indicating its utility in managing high blood pressure .
Antibacterial Applications
Beyond general antimicrobial activity, specific antibacterial applications have been attributed to indazole derivatives, highlighting their role in addressing bacterial diseases .
Safety and Hazards
The safety information for “1-(1-Methyl-1H-indazol-7-yl)ethanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
1-(1-methylindazol-7-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYYSLYITFEONB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1N(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657115 | |
Record name | 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-indazol-7-yl)ethanone | |
CAS RN |
1159511-26-8 | |
Record name | 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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